molecular formula C19H17FN2O4S2 B324695 N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

Cat. No.: B324695
M. Wt: 420.5 g/mol
InChI Key: SJZJXVLQDNJYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The intermediate product is then further reacted with 4-nitrobenzenesulfonyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide
  • N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide
  • N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17FN2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H17FN2O4S2/c1-14-2-10-18(11-3-14)27(23,24)22-17-8-12-19(13-9-17)28(25,26)21-16-6-4-15(20)5-7-16/h2-13,21-22H,1H3

InChI Key

SJZJXVLQDNJYLV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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